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molecular formula C12H10Mn3O14 B1593969 2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+) CAS No. 5968-88-7

2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+)

Cat. No. B1593969
M. Wt: 543.01 g/mol
InChI Key: OAVRWNUUOUXDFH-UHFFFAOYSA-H
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Patent
US05997600

Procedure details

A fertilizer additive containing 5% manganese was prepared by adding 360 grams of citric acid to 1181 grams of water. After the citric acid was dissolved, 128 grams of manganese (II) oxide was added to the mix and allowed to react and form manganese citrate, an insoluble white to very light pink precipitate. After the precipitate formed, 320 grams of 2-hydroxyethylamine and 10 grams of dimethylaminopropylamine were added. The precipitate was dissolved to produce a clear 5% manganese chelated solution having a pH of 10.8. This additive was added to conventional, N--P--K liquid fertilizers to produce clear fertilizer compositions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Name
Quantity
1181 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
128 g
Type
reactant
Reaction Step Four
Name
manganese citrate

Identifiers

REACTION_CXSMILES
[Mn:1].[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5].[O-2].[Mn+2]>O>[C:2]([O-:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([O-:12])=[O:11])([C:6]([O-:8])=[O:7])[OH:5].[Mn+3:1] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn]
Step Two
Name
Quantity
360 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
1181 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
128 g
Type
reactant
Smiles
[O-2].[Mn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
mix
CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Name
manganese citrate
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mn+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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